2,5-Dichloro-4-fluorobenzamide

Übersicht

Beschreibung

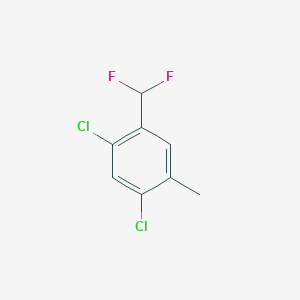

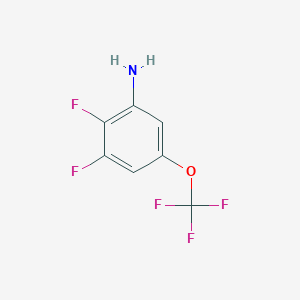

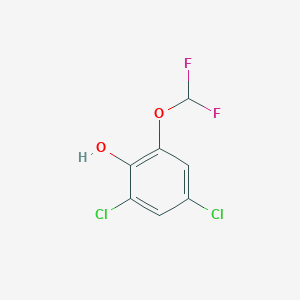

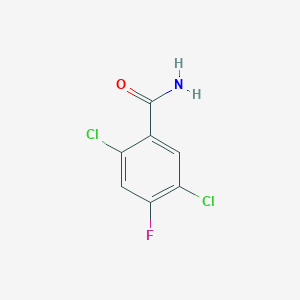

2,5-Dichloro-4-fluorobenzamide is a chemical compound with the molecular formula C7H4Cl2FNO . It has a molecular weight of 208.02 .

Synthesis Analysis

Benzamides, including 2,5-Dichloro-4-fluorobenzamide, can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The InChI code for 2,5-Dichloro-4-fluorobenzamide is 1S/C7H4Cl2FNO/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H, (H2,11,12) . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

Charge Density Analysis in Molecular Crystals

Experimental charge density distribution studies of 2-chloro-4-fluorobenzoic acid and 4-fluorobenzamide reveal the nature of Cl···F and F···F interactions in molecular crystals. These compounds exhibit short Cl···F and F···F interactions, which are attractive in nature for 2-chloro-4-fluorobenzoic acid (type II interaction) and show a minor decrease in repulsion for 4-fluorobenzamide (type I interaction), indicating the extent of polarization on the fluorine atom is small. This research emphasizes the importance of polarizability in intermolecular interactions within molecular crystals (Hathwar & Row, 2011).

Antimicrobial Analog Synthesis

The synthesis of new 5-arylidene derivatives, utilizing 4-fluoro-N-(4-methyl-5-(2-(4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)thiazol-2-yl)benzamide, has shown promising antimicrobial activity. This study found that the presence of a fluorine atom at the 4th position of the benzoyl group is crucial for enhancing antimicrobial activity, highlighting the significance of fluorine in the development of antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Crystal Structure Comparison

The crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides have been described, providing insights into the conformation similarities among molecules with different arylsulfonyl groups. This study contributes to understanding the molecular geometry and potential interactions within similar compounds, which could be essential for designing new materials or drugs (Suchetan et al., 2016).

Corrosion Inhibition

Research on methoxy-substituted phenylthienyl benzamidine derivatives, including a compound related to 2,5-dichloro-4-fluorobenzamide, as corrosion inhibitors for carbon steel in hydrochloric acid medium shows these derivatives can significantly prevent corrosion. This study illustrates the potential application of fluorinated compounds in protecting industrial materials (Fouda et al., 2020).

Wirkmechanismus

In medicine, benzamides are often used as prodrugs, which are biologically inactive compounds that can be metabolized in the body to produce an active drug. The benzamide moiety can enhance the lipophilicity of the compound, improving its ability to cross biological membranes and increasing its bioavailability .

The mode of action of a benzamide compound depends on its specific structure and the active metabolite it produces. Some benzamides act as enzyme inhibitors, blocking the activity of specific enzymes and disrupting biochemical pathways . Others may interact with receptors or ion channels, altering cellular functions .

The pharmacokinetics of benzamides, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific structure. Factors such as the presence of functional groups, the lipophilicity of the compound, and its stability can all influence its pharmacokinetics .

The action environment, including factors such as pH, temperature, and the presence of other substances, can also influence the action of benzamides. For example, the pH can affect the ionization state of the compound, which can influence its absorption and distribution .

Eigenschaften

IUPAC Name |

2,5-dichloro-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2FNO/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKHOLVOFDWCIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-4-fluorobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Bromo-4-cyano-6-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410726.png)